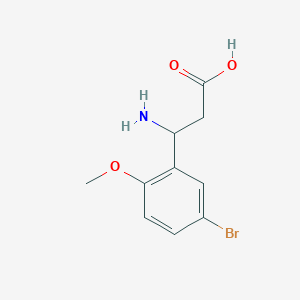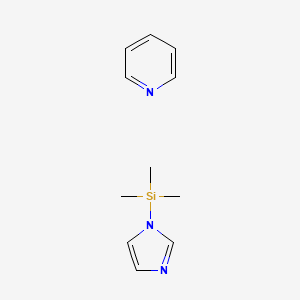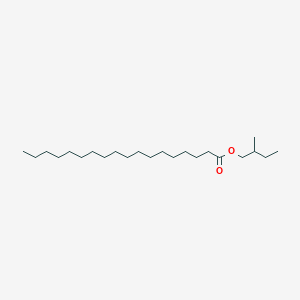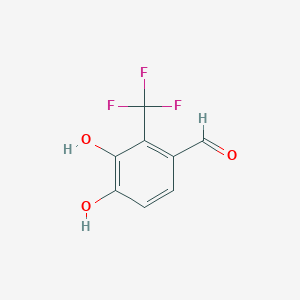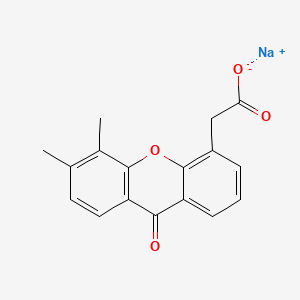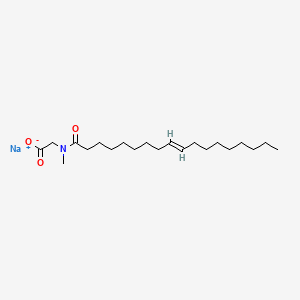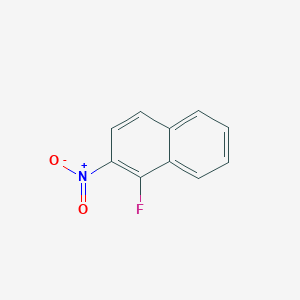
1-Fluoro-2-nitronaphthalene
Vue d'ensemble
Description
1-Fluoro-2-nitronaphthalene is an organic compound with the molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol . It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a nitro group at the second position. This compound is primarily used in research and development within the field of organic chemistry.
Méthodes De Préparation
1-Fluoro-2-nitronaphthalene can be synthesized through a modified Schiemann reaction. The process involves the diazotisation of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The yields for this synthesis method are typically between 10-15% .
The industrial production of this compound follows a similar route, involving the diazotisation of nitroamine compounds and subsequent decomposition of the diazonium salts. The reaction conditions include maintaining low temperatures during the diazotisation process and using tetrahydrofuran as the solvent .
Analyse Des Réactions Chimiques
1-Fluoro-2-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Fluoro-2-nitronaphthalene is used extensively in scientific research, particularly in the fields of organic synthesis and material science. It serves as a building block for the synthesis of more complex organic molecules. In addition, it is used in the development of fluorescent probes and sensors due to its unique photophysical properties .
In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-nitronaphthalene involves its interaction with various molecular targets, depending on the specific application. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The fluorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
1-Fluoro-2-nitronaphthalene can be compared with other nitro-substituted naphthalene derivatives, such as 2-Fluoro-1-nitronaphthalene and 1-Nitronaphthalene. These compounds share similar chemical properties but differ in their substitution patterns, which can influence their reactivity and applications .
2-Fluoro-1-nitronaphthalene: Similar in structure but with the fluorine and nitro groups swapped, leading to different reactivity.
1-Nitronaphthalene: Lacks the fluorine atom, making it less reactive in nucleophilic substitution reactions.
The unique combination of a fluorine atom and a nitro group in this compound makes it particularly useful in specific synthetic applications and research studies .
Propriétés
IUPAC Name |
1-fluoro-2-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZZAXGYDSTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621443 | |
| Record name | 1-Fluoro-2-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5385-52-4 | |
| Record name | 1-Fluoro-2-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
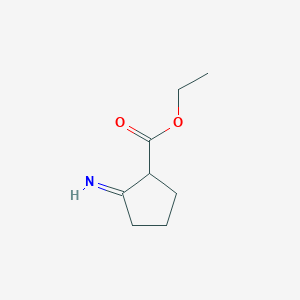

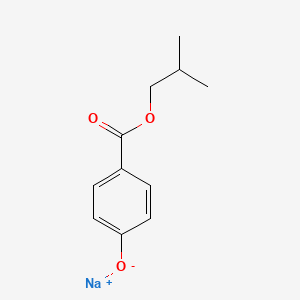
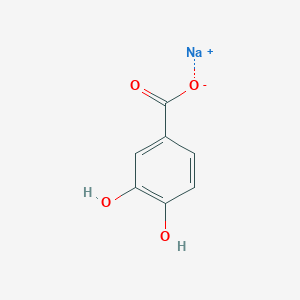
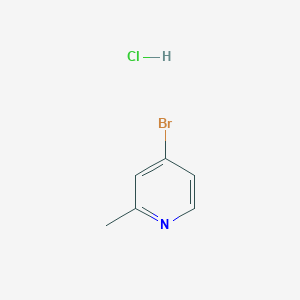
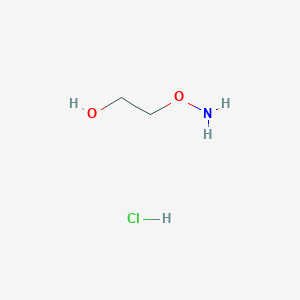
![4,5-Dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B1629958.png)
![Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1629959.png)
